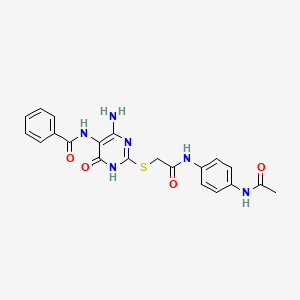

![molecular formula C12H9NO3S B2473961 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone CAS No. 70013-40-0](/img/structure/B2473961.png)

1-[5-(2-Nitrophenyl)thien-2-yl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[5-(2-Nitrophenyl)thien-2-yl]ethanone” is a chemical compound . Unfortunately, there isn’t much detailed information available about this compound.

Synthesis Analysis

The synthesis of “1-[5-(2-Nitrophenyl)thien-2-yl]ethanone” is not clearly mentioned in the available resources .Molecular Structure Analysis

The molecular structure of “1-[5-(2-Nitrophenyl)thien-2-yl]ethanone” is not explicitly provided in the available resources .Chemical Reactions Analysis

The specific chemical reactions involving “1-[5-(2-Nitrophenyl)thien-2-yl]ethanone” are not clearly mentioned in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[5-(2-Nitrophenyl)thien-2-yl]ethanone” include a molecular weight of 248.28 . The compound should be stored at a temperature between 28 C .Aplicaciones Científicas De Investigación

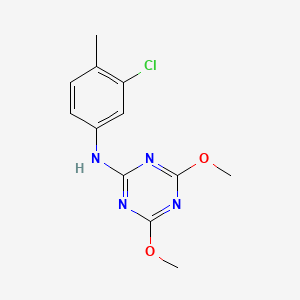

Synthesis of Aminobenzo[b]thiophenes : A study by Androsov et al. (2010) demonstrated the synthesis of 3-aminobenzo[b]thiophenes using 1-(2-chloro-5-nitrophenyl)ethanone, a compound structurally similar to 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone. This process offers an efficient one-pot synthesis method for these compounds (Androsov et al., 2010).

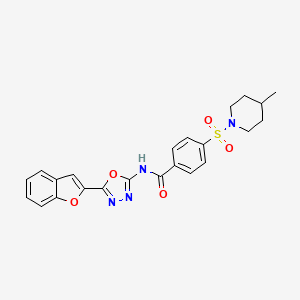

Charge Density Analysis : Research by Hibbs et al. (2003) involved the total experimental charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone, a compound related to 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone. The study provided insights into the intra- and intermolecular bonding features of such compounds (Hibbs et al., 2003).

Synthesis of Chalcone Analogues : Curti et al. (2007) developed a method to synthesize α,β-unsaturated ketones via a SRN1 mechanism using α-bromoketones derived from nitrothiophene, closely related to the target compound. This method is useful for synthesizing a variety of chalcone analogues (Curti et al., 2007).

Phase Equilibrium and Ternary Phase Diagrams : Li et al. (2019) researched the ternary phase equilibrium of compounds including 1-(4-nitrophenyl)ethanone, which shares a functional group with the target compound. Their work is significant in understanding the separation processes of similar mixtures (Li et al., 2019).

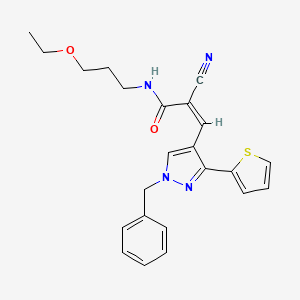

Photoinduced Direct Oxidative Annulation : Zhang et al. (2017) conducted a study on the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, which is relevant for the synthesis of compounds related to 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone. This process provides access to functionalized polyheterocyclic ethanones (Zhang et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[5-(2-nitrophenyl)thiophen-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S/c1-8(14)11-6-7-12(17-11)9-4-2-3-5-10(9)13(15)16/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTZHTNRBWCOJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(2-Nitrophenyl)thien-2-yl]ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B2473878.png)

![1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride](/img/structure/B2473880.png)

![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2473883.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2473888.png)

![ethyl 3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate](/img/structure/B2473891.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2473896.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2473898.png)

![[Methyl-(3-nitro-benzyl)-amino]-acetic acid](/img/structure/B2473901.png)